(Rac)-NPD6433

Antifungal drug discovery Fungal pathogenesis Fatty acid synthase inhibition

Choose (Rac)-NPD6433 for its validated, covalent inhibition of the Fas1 enoyl reductase domain, targeting fungal fatty acid biosynthesis with broad-spectrum fungicidal activity. Unlike fluconazole (fungistatic, sterol-targeting) or cerulenin (cross-resistance prone), this racemate uniquely impairs virulence traits at sublethal levels and shows potent in vivo efficacy in azole-resistant Candida models. Ideal for target validation, mechanism-of-action studies, and antifungal resistance research with minimal mammalian cytotoxicity.

Molecular Formula C21H21N5O3
Molecular Weight 391.4 g/mol
Cat. No. B15622943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Rac)-NPD6433
Molecular FormulaC21H21N5O3
Molecular Weight391.4 g/mol
Structural Identifiers
InChIInChI=1S/C21H21N5O3/c1-29-21(28)20-19(15-5-2-3-6-16(15)22-20)23-24-25-10-13-9-14(12-25)17-7-4-8-18(27)26(17)11-13/h2-8,13-14,22H,9-12H2,1H3/t13-,14-/m1/s1
InChIKeyIXWNPEOFLGJGLY-ZIAGYGMSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Rac)-NPD6433: A Racemic Triazenyl Indole for Broad-Spectrum Antifungal Research and Drug Discovery


(Rac)-NPD6433 is the racemate of NPD6433, a synthetic triazenyl indole compound that functions as a covalent inhibitor of fungal fatty acid synthase 1 (Fas1). It specifically targets the enoyl reductase domain of Fas1, inhibiting its flavin mononucleotide (FMN)-dependent NADPH-oxidation activity and thereby blocking essential fatty acid biosynthesis in pathogenic fungi [1]. The compound exhibits broad-spectrum antifungal activity against all screened fungal strains, including Candida albicans, Candida glabrata, Candida auris, Cryptococcus neoformans, and the filamentous mold Aspergillus fumigatus, and is characterized by minimal mammalian cytotoxicity [2].

Why (Rac)-NPD6433 Cannot Be Substituted by Other FAS Inhibitors or Azole Antifungals


Substituting (Rac)-NPD6433 with other fatty acid synthase (FAS) inhibitors, such as cerulenin, or with standard azole antifungals like fluconazole, is not scientifically valid due to significant differences in mechanism, spectrum, and functional outcomes. Unlike fluconazole, which is fungistatic and targets sterol biosynthesis, NPD6433 is a covalent inhibitor of the Fas1 enoyl reductase domain, leading to fungicidal activity and the impairment of virulence traits at sublethal concentrations [1]. Compared to cerulenin, a known FAS inhibitor, NPD6433 demonstrates a distinct resistance profile and does not exhibit cross-resistance in cerulenin-resistant mutants, underscoring its unique binding mode and target engagement [2]. These mechanistic and phenotypic divergences necessitate the specific use of (Rac)-NPD6433 for research applications focused on fungal lipid homeostasis and novel antifungal target validation.

Quantitative Differentiation Evidence for (Rac)-NPD6433: Head-to-Head Comparisons with Analogues and Standard Antifungals


Broad-Spectrum Antifungal Potency Against Critical Priority Pathogens: MIC80 Comparison with Clinical Isolates

(Rac)-NPD6433 demonstrates broad-spectrum antifungal activity against a panel of clinically relevant fungal pathogens, with MIC80 values ranging from 1.25 to 10 μg/mL under CLSI standard conditions. The most sensitive organism was an isolate of Cryptococcus neoformans, with an MIC80 of 1.25 μg/mL [1]. This potency is maintained across Candida albicans, Candida glabrata, and Candida auris, and importantly, no cross-resistance was observed in clinical isolates of C. albicans resistant to conventional azole antifungals [2].

Antifungal drug discovery Fungal pathogenesis Fatty acid synthase inhibition

Fungicidal vs. Fungistatic Activity: Direct Comparison with Fluconazole

In direct head-to-head spotting and time-kill assays, (Rac)-NPD6433 exhibits fungicidal activity, in stark contrast to the fungistatic activity of fluconazole. After 24-hour exposure to NPD6433, cerulenin, or fluconazole, cells were spotted onto drug-free agar. While fluconazole-treated cells retained colony-forming ability, both NPD6433 and cerulenin demonstrated a loss of colony-forming activity, indicating a fungicidal effect [1]. Time-kill assays further quantified this effect, showing a >2-log reduction in C. albicans viability after 48 hours of exposure to NPD6433 [2].

Antifungal mechanism of action Fungicidal activity Fungal fatty acid synthase

Minimal Mammalian Cytotoxicity and Therapeutic Index: In Vitro Comparison with Antifungal Potency

(Rac)-NPD6433 demonstrates minimal mammalian cytotoxicity, as evidenced by in vitro assays against human cells. The IC50 for human cell viability was determined to be substantially higher than the antifungal MIC range, indicating a favorable therapeutic window [1]. Specifically, the IC50 for human cells was >50 μg/mL, while the MIC80 against fungal pathogens ranged from 1.25 to 10 μg/mL, yielding a selectivity index of at least 5- to 40-fold [2]. This selectivity is attributed to the compound's specific targeting of the fungal Fas1 enoyl reductase domain, which is structurally divergent from the human FAS enzyme [3].

Antifungal selectivity Mammalian cytotoxicity Therapeutic index

In Vivo Efficacy in an Infected Nematode Model: Lifespan Extension Compared to Untreated Controls

In a Caenorhabditis elegans infection model using an azole-resistant strain of Candida albicans, treatment with (Rac)-NPD6433 at well-tolerated exposures significantly extended the lifespan of infected nematodes compared to untreated controls [1]. While the study does not provide direct quantitative lifespan data in the main text, the finding demonstrates that the compound's antifungal activity translates to a survival benefit in a whole-organism model of fungal infection, even against drug-resistant pathogens [2].

In vivo antifungal efficacy C. elegans infection model Azole resistance

Lack of Cross-Resistance with Azole Antifungals: MIC Testing Against Clinical Isolates

MIC testing against clinical isolates of Candida albicans with documented resistance to conventional azole antifungals revealed no cross-resistance with (Rac)-NPD6433 [1]. The compound maintained potent antifungal activity (MIC80 ≤10 μg/mL) against these isolates, indicating that its novel mechanism of action—covalent inhibition of the Fas1 enoyl reductase domain—bypasses the resistance mechanisms that compromise azole efficacy [2].

Antifungal resistance Azole cross-resistance Fungal fatty acid synthase

Optimal Research and Industrial Use Cases for (Rac)-NPD6433


Investigating Fungal Fatty Acid Synthase as a Target for Novel Antifungal Development

Use (Rac)-NPD6433 as a chemical probe to dissect the role of fungal fatty acid synthase (Fas1) in lipid homeostasis and fungal pathogenesis. Its covalent inhibition of the enoyl reductase domain provides a robust tool for target validation studies, enabling researchers to explore the consequences of FAS inhibition on fungal growth, virulence, and metabolism [1].

Studying Fungicidal Mechanisms and Overcoming Azole Resistance

Employ (Rac)-NPD6433 in comparative studies against fungistatic agents like fluconazole to elucidate the cellular pathways leading to fungal cell death. Its fungicidal activity and lack of cross-resistance with azole antifungals make it an ideal compound for investigating strategies to combat drug-resistant Candida and Cryptococcus infections [2].

In Vivo Validation Using Invertebrate Infection Models

Utilize (Rac)-NPD6433 in the Caenorhabditis elegans infection model to assess in vivo efficacy against azole-resistant Candida albicans. This model provides a cost-effective, high-throughput platform for evaluating the compound's ability to extend host survival and for conducting preliminary toxicity and pharmacokinetic assessments [3].

Chemical Biology Studies on Fungal Virulence Traits

Apply (Rac)-NPD6433 at sublethal concentrations to investigate its impact on fungal virulence traits, such as biofilm formation, capsule production in Cryptococcus neoformans, and other pathogenesis-related processes. This application leverages the compound's ability to impair virulence without killing the fungus, providing insights into fatty acid-dependent signaling and virulence pathways [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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